R-Impp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

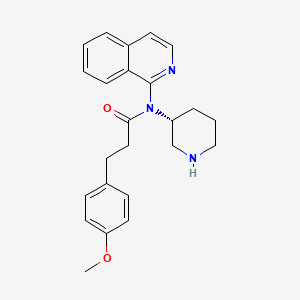

R-IMPP: ist ein niedermolekularer Inhibitor der Translation der Proproteinkonvertase Subtilisin/Kexin Typ 9 (PCSK9). Diese Verbindung hat sich als vielversprechend erwiesen, die Aufnahme von Low-Density-Lipoprotein-Cholesterin (LDL-C) in Hepatomzellen zu erhöhen, indem sie die Konzentration von Low-Density-Lipoprotein-Rezeptoren (LDL-R) erhöht, ohne die Konzentration des sezernierten Transferrins zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

R-IMPP hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Inhibition der PCSK9-Translation und ihre Auswirkungen auf die LDL-R-Spiegel zu untersuchen.

Biologie: Es wird in Zellstudien eingesetzt, um die Aufnahme von LDL-C und die Regulation des Cholesterinstoffwechsels zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Hypercholesterinämie, indem es die LDL-R-Spiegel erhöht und die LDL-C-Spiegel senkt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PCSK9 und verwandte Signalwege abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an menschliche 80S-Ribosomen bindet, was zur Inhibition der PCSK9-Proteintranslation führt. Diese Inhibition ist transkript-abhängig und beeinflusst weder die PCSK9-Transkription noch den Abbau. Durch die Blockierung der PCSK9-Translation erhöht this compound die Konzentration von LDL-R auf der Oberfläche von Hepatozyten, wodurch die Aufnahme von LDL-C gefördert und der Spiegel im Blutstrom gesenkt wird .

Wirkmechanismus

R-IMPP: primarily targets PCSK9 (proprotein convertase subtilisin/kexin type 9), a secreted protein involved in regulating low-density lipoprotein (LDL) receptor (LDL-R) levels on hepatocyte surfaces. By downregulating LDL-R levels, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream .

Mode of Action

The interaction between This compound and PCSK9 occurs at the level of protein translation. Rather than affecting PCSK9 transcription or degradation, This compound inhibits PCSK9 translation in a sequence-dependent manner. This surprising mechanism leads to increased LDL-R levels, promoting the uptake of LDL-C in hepatoma cells .

Pharmacokinetics

This compound: exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its selective binding to human 80S ribosomes, rather than bacterial ribosomes, contributes to its specificity and efficacy

Action Environment

Environmental factors, such as liver function, cellular context, and overall health, likely influence this compound’s action. Stability and efficacy may vary based on individual variations and disease states.

Biochemische Analyse

Biochemical Properties

R-Impp plays a significant role in biochemical reactions, particularly those involving PCSK9. PCSK9 is an enzyme that promotes the degradation of low-density lipoprotein receptor (LDLR), thereby regulating plasma levels of LDL cholesterol . This compound inhibits PCSK9 protein translation, which in turn increases LDLR levels and promotes the uptake of LDL cholesterol in cells .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on LDLR levels. By inhibiting PCSK9 protein translation, this compound increases LDLR levels, which promotes the uptake of LDL cholesterol in cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the 80S ribosome, thereby inhibiting PCSK9 protein translation . This results in increased LDLR levels and enhanced LDL cholesterol uptake in cells . The exact molecular mechanism by which this compound promotes the degradation of PCSK9 is not completely understood .

Metabolic Pathways

This compound is involved in the metabolic pathway that regulates LDL cholesterol levels. By inhibiting PCSK9 protein translation, it impacts the function of LDLR, a key player in this pathway

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von R-IMPP beinhaltet die Synthese von ®-N-(Isoquinolin-1-yl)-3-(4-Methoxyphenyl)-N-(Piperidin-3-yl)propanamid-Hydrochlorid. Der Syntheseweg umfasst die folgenden Schritte:

Bildung des Isochinolinderivats: Das Isochinolinderivat wird durch eine Reihe von Reaktionen synthetisiert, die die entsprechenden Ausgangsstoffe und Reagenzien beinhalten.

Kupplungsreaktion: Das Isochinolinderivat wird dann unter bestimmten Reaktionsbedingungen mit einem Piperidinderivat gekoppelt, um das gewünschte Produkt zu bilden.

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: R-IMPP unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile oder Elektrophile verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte, reduzierte und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

S-IMPP: Ein Enantiomer von R-IMPP mit ähnlicher Struktur, aber unterschiedlicher Stereochemie.

PCSK9-Inhibitoren: Andere niedermolekulare Inhibitoren, die auf PCSK9 abzielen, wie z. B. SBC-110736 und WNK463

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines spezifischen Wirkmechanismus, der die Inhibition der PCSK9-Translation durch Bindung an menschliche Ribosomen beinhaltet. Diese selektive Bindung unterscheidet es von anderen PCSK9-Inhibitoren, die möglicherweise über andere Mechanismen wirken .

Eigenschaften

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGXQMSOIQCTJ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of R-IMPP?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].

Q2: How does this compound impact cellular processes in cancer cells?

A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that this compound treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that this compound may interfere with key processes involved in cancer cell survival and spread. Additionally, this compound treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)